(E)-3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide
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Overview
Description
(E)-3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a chlorophenyl group and a fluoro-nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-fluoro-3-nitroaniline.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 4-fluoro-3-nitroaniline in the presence of a base such as sodium hydroxide to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl and fluoro-nitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chlorophenyl and fluoro-nitrophenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-chlorophenyl)-N-(4-nitrophenyl)prop-2-enamide: Lacks the fluoro group.
(E)-3-(4-fluorophenyl)-N-(4-nitrophenyl)prop-2-enamide: Lacks the chloro group.
(E)-3-(4-chlorophenyl)-N-(3-nitrophenyl)prop-2-enamide: Different position of the nitro group.
Uniqueness
(E)-3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide is unique due to the presence of both chloro and fluoro groups, which can significantly impact its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-11-4-1-10(2-5-11)3-8-15(20)18-12-6-7-13(17)14(9-12)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYNFZCTVFQYSI-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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